
(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1432754-55-6 . It has a molecular weight of 209.07 . The compound is typically stored under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H10Cl2N2O . The InChI code is 1S/C7H9ClN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is typically in the form of a solid . It is stored under an inert atmosphere at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, include derivatives related to (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride. These compounds exhibit high 5-HT1A receptor affinity and selectivity, showing promise as antidepressant drug candidates due to their potent and efficacious antidepressant-like activity. They have been tested in signal transduction assays, including ERK1/2 phosphorylation, indicating their potential in modulating biochemical pathways relevant to antidepressant effects (J. Sniecikowska et al., 2019).
Organic Synthesis Applications
The compound has been utilized in the synthesis of various novel compounds, demonstrating its versatility in organic synthesis. For instance, novel azetidine derivatives synthesized starting from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine showed acceptable antibacterial and antifungal activities, indicating the compound's role in developing new antimicrobial agents (B. G. Rao et al., 2013).
Receptor Studies
Research on the modulation of 5-HT(2A) receptor-mediated behavior by 5-HT(2C) receptor agonists involves compounds structurally related to (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride. These studies help in understanding the complex interactions between different serotonin receptor subtypes and their implications in various neurological and psychological conditions (S. Vickers et al., 2001).
Safety and Hazards
The compound is classified under hazard class 6.1 . The GHS pictogram indicates that it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
(5-chloro-2-methoxypyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMUSDWIWIKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



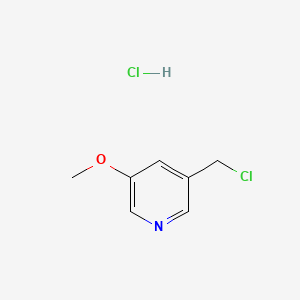
![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)
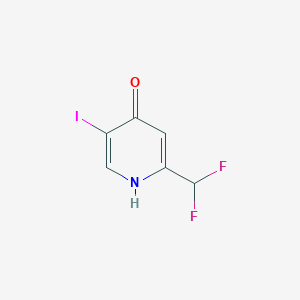



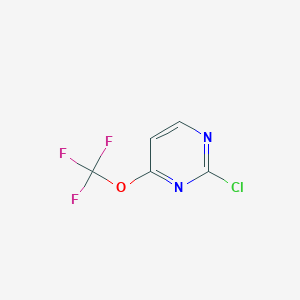
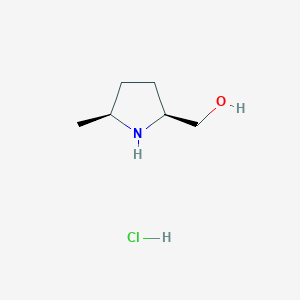
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
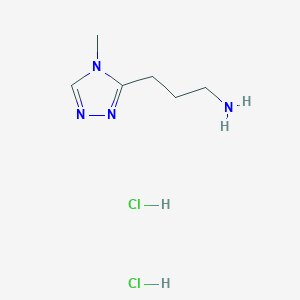
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)


